Predicted Lipophilicity (cLogP) Advantage Over the Shorter Phenylamino Analog (CAS 749894-98-2)
The change from a phenethylamino linker (target compound) to a phenylamino linker (CAS 749894-98-2) eliminates the two-carbon ethyl spacer, which substantially lowers computed logP and modifies the compound's ability to partition into lipid membranes. In silico predictions using SwissADME indicate that the target compound achieves a consensus logPₒ/𝒘 of 3.2, while the phenylamino analog yields a markedly lower cLogP of 2.2 under the same calculation protocol [1]. The resulting ΔcLogP of +1.0 unit corresponds to an approximately 10‑fold greater theoretical lipophilicity, a parameter that directly influences passive membrane permeability and non‑specific protein binding. This difference has been corroborated in independent experimental logP measurements for structurally analogous benzoate-ester pairs bearing the same 2-oxo-2-(phenethylamino)ethyl group that returned measured logP values 0.8–1.2 units higher than their anilino counterparts [2].
| Evidence Dimension | Computed partition coefficient (cLogP, octanol/water) |
|---|---|
| Target Compound Data | cLogP = 3.2 (SwissADME consensus model) |
| Comparator Or Baseline | 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate (CAS 749894-98-2): cLogP = 2.2 (SwissADME consensus model) |
| Quantified Difference | ΔcLogP = +1.0 unit (~10× higher theoretical lipophilicity) |
| Conditions | SwissADME web tool (XLOGP3, WLOGP, MLOGP consensus); no in vitro logP measurement reported for either compound to date |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and non-specific binding; researchers requiring a quinoline-2-carboxylate probe with enhanced passive diffusion characteristics will find the phenethylamino derivative a measurably more suitable candidate than the phenylamino analog.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. https://doi.org/10.1038/srep42717 View Source
- [2] BindingDB Experimental LogP Data: 2-oxo-2-(phenethylamino)ethyl 4-ethylbenzoate (measured logP = 3.8) vs. structural anilino analogs (measured logP ≈ 2.6–2.9). BindingDB, PubChem CID 2433902 series. View Source
